molecular formula C10H11N3O2 B1397931 Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-35-7

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1397931
M. Wt: 205.21 g/mol
InChI Key: PEZWWKGGTIYZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate can be represented by the SMILES string NC1=CC2=C (C (OCC)=O)C=NN2C=C1 . The InChI key for this compound is PEZWWKGGTIYZPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate are not detailed in the available literature, compounds with the pyrazolo[1,5-a]pyrimidine motif have been synthesized through various organic reactions .


Physical And Chemical Properties Analysis

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a solid substance . It has a molecular weight of 205.213 Da .

Scientific Research Applications

“Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound that is used in scientific research . It is often used in the synthesis of pyrazolo-annulated pyridines . Pyrazolo-annulated pyridines are a class of compounds that have been found to have various biological activities, which makes them interesting for research in medicinal chemistry .

  • Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives : This compound is used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives . The process involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate to form derivatives, which, when heated with POCl3, condense into pyrazolopyridines .

  • Synthesis of pyrazolo-annulated pyridines : 5(4)-Aminopyrazoles, such as “Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate”, are effective reagents in the synthesis of pyrazolo-annulated pyridines . These compounds have been found to have various biological activities, making them interesting for research in medicinal chemistry .

  • Pharmacological applications : Pyrazolo[3,4-b]pyridines, which can be synthesized using 5-aminopyrazoles, have been found to have a wide range of pharmacological activity . For example, they have been found to act as kinase inhibitors . Additionally, they have been used in the creation of combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold .

  • Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives : This compound is used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives . The process involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate to form derivatives, which, when heated with POCl3, condense into pyrazolopyridines .

  • Synthesis of pyrazolo-annulated pyridines : 5(4)-Aminopyrazoles, such as “Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate”, are effective reagents in the synthesis of pyrazolo-annulated pyridines . These compounds have been found to have various biological activities, making them interesting for research in medicinal chemistry .

  • Pharmacological applications : Pyrazolo[3,4-b]pyridines, which can be synthesized using 5-aminopyrazoles, have been found to have a wide range of pharmacological activity . For example, they have been found to act as kinase inhibitors . Additionally, they have been used in the creation of combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold .

Safety And Hazards

Safety information for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for research on Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate and similar compounds could involve the development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWWKGGTIYZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732164
Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

1101120-35-7
Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101120-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com

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